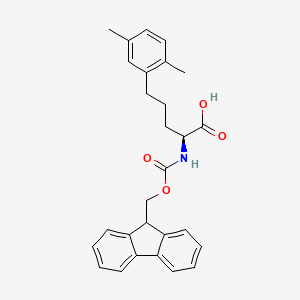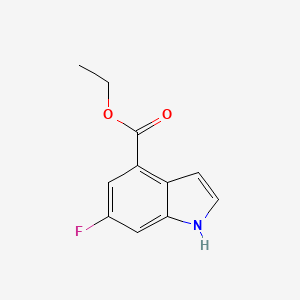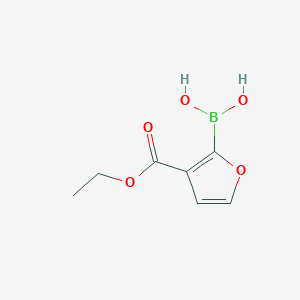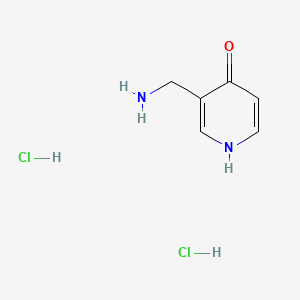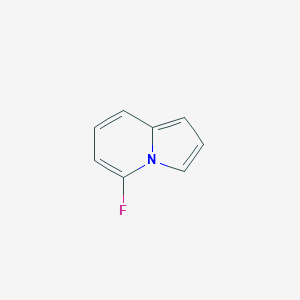
5-Fluoroindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoroindolizine is a fluorinated derivative of indolizine, a nitrogen-containing heterocycle Indolizine and its derivatives are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroindolizine can be achieved through various methods. One common approach involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate to prepare 4-fluoro-2-(methyl malonate) nitrobenzene. This intermediate is then subjected to a reduction cyclization reaction using iron powder or palladium/carbon to obtain this compound .
Industrial Production Methods
The industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. The use of readily available raw materials and mild reaction conditions makes the industrial production of this compound feasible .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoroindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indolizine ring.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of new functionalized indolizine derivatives .
Aplicaciones Científicas De Investigación
5-Fluoroindolizine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes
Mecanismo De Acción
The mechanism of action of 5-Fluoroindolizine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. For example, in medicinal applications, this compound may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Indolizine: The parent compound without the fluorine atom.
5-Fluoroindole: A similar fluorinated compound with a different ring structure.
Fluorinated Pyridines: Compounds with a fluorine atom attached to a pyridine ring
Uniqueness
5-Fluoroindolizine is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to non-fluorinated indolizine. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H6FN |
|---|---|
Peso molecular |
135.14 g/mol |
Nombre IUPAC |
5-fluoroindolizine |
InChI |
InChI=1S/C8H6FN/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H |
Clave InChI |
HSSVRZKRVTTZEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC=CN2C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


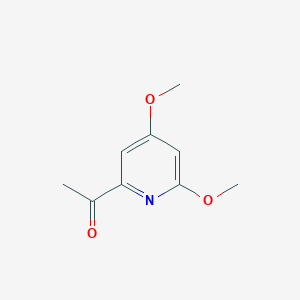
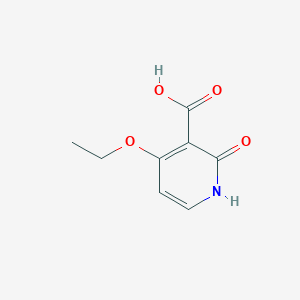

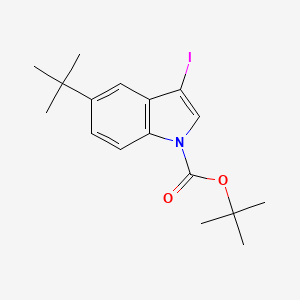
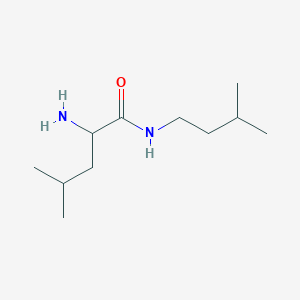
![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)

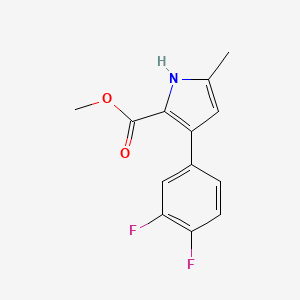
![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)
![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)
